Cellular iNOS Inhibitory Potency vs. Clinical Candidate KD7332 (Benzimidazole-Quinolinone)
3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one inhibits iNOS in a cellular context with an IC50 of 1,120 nM. This is a distinct intermediate potency within the quinolinone iNOS inhibitor class. The clinical development candidate KD7332, a benzimidazole-quinolinone dimerization inhibitor, exhibits substantially higher potency against human iNOS (IC50 50–400 nM). [1][2] The quantitative disparity in IC50 values (a 2.8- to 22.4-fold difference) demonstrates that the simpler anilinomethyl substitution pattern results in a significantly different level of target suppression, making the target compound a tool for probing the relationship between structural complexity, potency, and physicochemical properties.
| Evidence Dimension | Cellular iNOS inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1,120 nM |
| Comparator Or Baseline | KD7332: IC50 = 50–400 nM |
| Quantified Difference | 2.8- to 22.4-fold less potent |
| Conditions | Target: LPS-stimulated mouse RAW 264.7 cells; Comparator: Human iNOS in HEK293 cells |
Why This Matters
This quantifies the compound as a lower-potency chemical probe, which is crucial for dose-response studies where a shallower inhibition curve or target engagement at higher concentrations is desired to study partial iNOS blockade.
- [1] BindingDB. BDBM50513801 (CHEMBL4472342): Affinity Data for 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one. IC50: 1.12E+3 nM for Mouse iNOS. View Source
- [2] Discovery of Inducible Nitric Oxide Synthase (iNOS) Inhibitor Development Candidate KD7332, Part 1: Identification of a Novel, Potent, and Selective Series of Quinolinone iNOS Dimerization Inhibitors that are Orally Active in Rodent Pain Models. Journal of Medicinal Chemistry, 2009. View Source
